

A Comparative Structural Analysis of Tetraiodoethylene and Tetrachloroethylene

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Compound of Interest

Compound Name: **Tetraiodoethylene**

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A detailed guide for researchers on the structural disparities between **tetraiodoethylene** (C_2I_4) and tetrachloroethylene (C_2Cl_4), supported by experimental data.

This guide provides a comprehensive comparison of the molecular structures of **tetraiodoethylene** and tetrachloroethylene. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the structural nuances of halogenated hydrocarbons.

Introduction

Tetraiodoethylene (C_2I_4) and tetrachloroethylene (C_2Cl_4) are halogenated ethenes where all hydrogen atoms have been substituted by iodine and chlorine, respectively. While sharing a similar planar ethenic framework, the significant difference in the atomic size and electronegativity of the halogen substituents leads to notable variations in their structural parameters. These differences can influence their physical, chemical, and biological properties.

Structural Data Comparison

The geometric parameters of **tetraiodoethylene** and tetrachloroethylene have been determined experimentally. The structure of **tetraiodoethylene** was elucidated through single-crystal X-ray diffraction, while the structure of tetrachloroethylene in the gaseous phase was determined by electron diffraction. A summary of their key structural parameters is presented below.

Structural Parameter	Tetraiodoethylene (C_2I_4)	Tetrachloroethylene (C_2Cl_4)
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Bond Lengths (Å)		
C=C	1.35[1]	1.354[2]
C-X (X = I, Cl)	2.11[1]	1.718[2]
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**Bond Angles (°) **		
X-C-X (X = I, Cl)	114.2[1]	115.7[2]
C=C-X (X = I, Cl)	122.9[1]	122.15[2]
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Discussion of Structural Differences

The comparative data reveals several key structural distinctions:

- Carbon-Halogen Bond Length: The most significant difference lies in the carbon-halogen bond length. The C-I bond in **tetraiodoethylene** (2.11 Å) is considerably longer than the C-Cl bond in tetrachloroethylene (1.718 Å). This is a direct consequence of the larger atomic radius of iodine compared to chlorine.
- Bond Angles: The I-C-I bond angle in **tetraiodoethylene** (114.2°) is slightly smaller than the Cl-C-Cl angle in tetrachloroethylene (115.7°). Conversely, the C=C-I angle (122.9°) is slightly larger than the C=C-Cl angle (122.15°). These deviations from the ideal 120° sp^2 hybrid orbital angle can be attributed to steric hindrance. The larger iodine atoms in **tetraiodoethylene** create greater steric repulsion, pushing the C=C-I angles further apart and consequently compressing the I-C-I angle to minimize this strain.
- Carbon-Carbon Double Bond: The C=C double bond length is nearly identical in both molecules (1.35 Å for C_2I_4 and 1.354 Å for C_2Cl_4), indicating that the nature of the halogen substituent has a minimal effect on the length of the central double bond.

Experimental Protocols

Single-Crystal X-ray Diffraction of **Tetraiodoethylene**

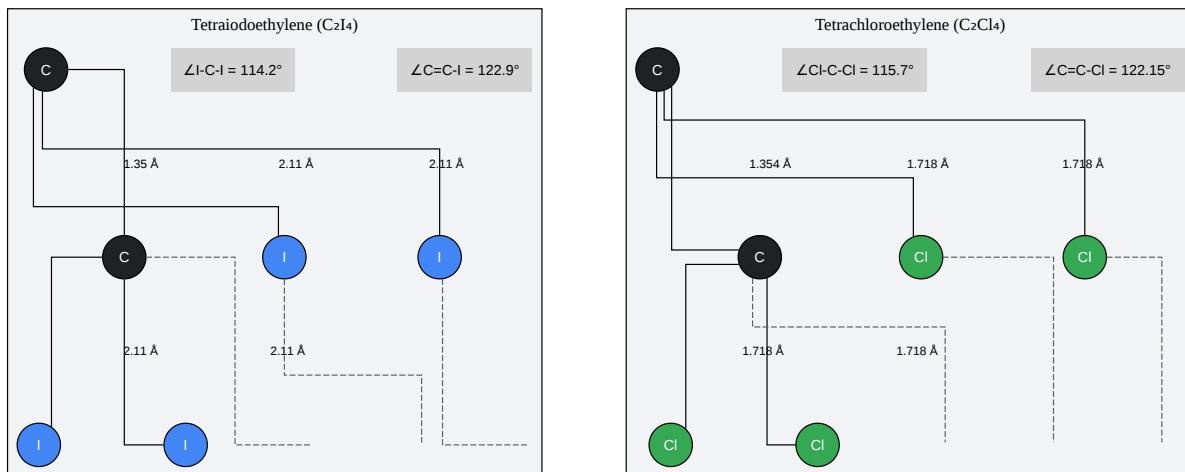
The structural parameters of **tetraiodoethylene** were determined by single-crystal X-ray diffraction. In this technique, a high-energy beam of X-rays is directed at a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are recorded on a detector. This diffraction data is then used to construct a three-dimensional electron density map of the molecule, from which the precise positions of the atoms and thus the bond lengths and angles can be determined. The data for **tetraiodoethylene** is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 143725.[3]

Gas-Phase Electron Diffraction of Tetrachloroethylene

The molecular structure of tetrachloroethylene was determined in the gas phase using electron diffraction.[2] This method involves firing a high-energy beam of electrons at a stream of the gaseous sample. The electrons are scattered by the electric field of the molecule's nuclei and electrons. The resulting diffraction pattern, which consists of concentric rings, is recorded. By analyzing the intensity and radial distribution of these rings, the internuclear distances and bond angles of the molecule can be calculated. This method provides information about the structure of the molecule in an isolated state, free from intermolecular interactions present in a crystal lattice.

Visualization of Structural Comparison

The following diagram illustrates the structural differences between **tetraiodoethylene** and tetrachloroethylene.



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Caption: Molecular structures and key geometric parameters of C_2I_4 and C_2Cl_4 .

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References

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